molecular formula C18H16ClN3O2S2 B610867 N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide CAS No. 1255099-06-9

N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

Cat. No.: B610867
CAS No.: 1255099-06-9
M. Wt: 405.91
InChI Key: BYIJUMAHXVZITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with benzyl chloride to form N-benzyl-2-aminobenzothiazole. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are preferred due to their efficiency and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

1255099-06-9

Molecular Formula

C18H16ClN3O2S2

Molecular Weight

405.91

IUPAC Name

2-[[6-[(2-Chloroacetyl)amino]-2-benzothiazolyl]thio]-N-(phenylmethyl)-acetamide

InChI

InChI=1S/C18H16ClN3O2S2/c19-9-16(23)21-13-6-7-14-15(8-13)26-18(22-14)25-11-17(24)20-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,24)(H,21,23)

InChI Key

BYIJUMAHXVZITK-UHFFFAOYSA-N

SMILES

O=C(NCC1=CC=CC=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SKLB-163;  SKLB 163;  SKLB163; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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